4-[(Butan-2-yl)amino]benzamide
Overview
Description
4-[(Butan-2-yl)amino]benzamide is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It is also known by its IUPAC name, 4-(sec-butylamino)benzamide . This compound is a member of the benzamide family, which is known for its diverse applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
The synthesis of 4-[(Butan-2-yl)amino]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green and eco-friendly, providing high yields and low reaction times. The reaction typically involves heating the reactants in the presence of the catalyst and ultrasonic irradiation for about an hour .
Chemical Reactions Analysis
4-[(Butan-2-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Butan-2-yl)amino]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[(Butan-2-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to exhibit various biological activities by interacting with enzymes and receptors in the body . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[(Butan-2-yl)amino]benzamide can be compared with other benzamide derivatives such as:
N-benzimidazol-2yl benzamide: Known for its allosteric activation of human glucokinase.
3-acetoxy-2-methyl benzamide: Studied for its antioxidant and antibacterial activities.
4-amino benzamide: Used in various chemical and biological applications.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and properties.
Properties
IUPAC Name |
4-(butan-2-ylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-8(2)13-10-6-4-9(5-7-10)11(12)14/h4-8,13H,3H2,1-2H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCLOMZGFNLNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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